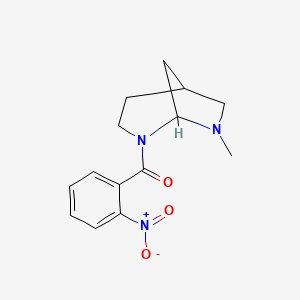
3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo(321)octane, 8-methyl-3-(o-nitrobenzoyl)- is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the stereochemical control directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, acylation, and cycloaddition reactions.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce various oxides.
Scientific Research Applications
3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-methyl-3-(o-nitrobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For instance, the reduction of the nitro group to an amine can significantly alter its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo(3.2.1)octane: A parent compound with similar structural features but lacking the nitrobenzoyl group.
8-Azabicyclo(3.2.1)octane: Another related compound with a similar bicyclic structure.
Tropane alkaloids: Compounds that share the 8-azabicyclo(3.2.1)octane scaffold and exhibit a wide range of biological activities.
Uniqueness
3,8-Diazabicyclo(321)octane, 8-methyl-3-(o-nitrobenzoyl)- is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57269-22-4 |
|---|---|
Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H17N3O3/c1-15-9-10-6-7-16(13(15)8-10)14(18)11-4-2-3-5-12(11)17(19)20/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
GGYNZODWRZBHDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCN(C1C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


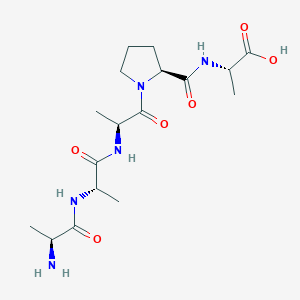


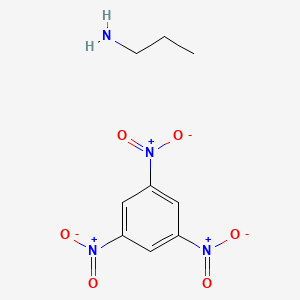
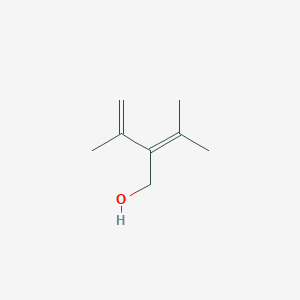
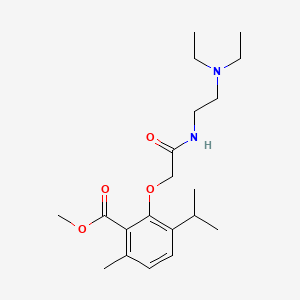
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
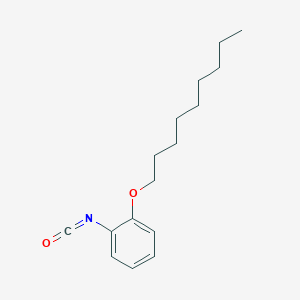
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)

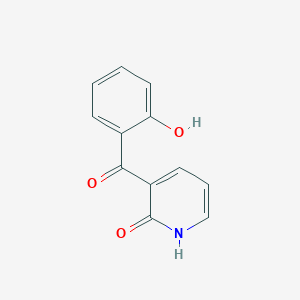
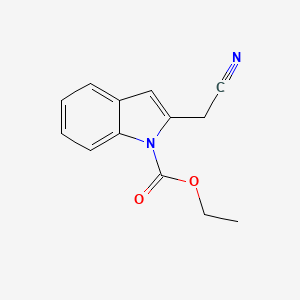
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
